For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Brivanib Alaninate: A Technical Guide to its Discovery and Synthesis
Brivanib alaninate (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2] Developed by Bristol-Myers Squibb, it has been investigated for the treatment of hepatocellular carcinoma (HCC) and other solid tumors.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of brivanib alaninate.
Discovery and Rationale
The discovery of brivanib was driven by the therapeutic strategy of targeting tumor angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][4] VEGFR and FGFR are key receptor tyrosine kinases that mediate angiogenesis.[2][4] The dual inhibition of both VEGFR and FGFR signaling pathways was hypothesized to provide a more comprehensive anti-angiogenic effect.
Brivanib (BMS-540215) emerged from a pyrrolotriazine-based chemical scaffold and was identified as a potent inhibitor of VEGFR-2 and FGFR-1.[5][6] However, preclinical studies revealed that brivanib had low aqueous solubility and poor oral bioavailability. To overcome these limitations, a prodrug approach was employed.[5][7] A series of amino acid esters of brivanib were synthesized, leading to the selection of the L-alanine ester, brivanib alaninate (BMS-582664).[5] This modification significantly improved the aqueous solubility and oral bioavailability.[5][7] Following oral administration, brivanib alaninate is rapidly hydrolyzed by esterases in the body to release the active drug, brivanib.[7][8]
Synthesis Pathway
The synthesis of brivanib alaninate involves a multi-step chemical process. While the specific industrial synthesis is proprietary, the general pathway can be conceptualized as follows:
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Core Synthesis : The synthesis begins with the construction of the key pyrrolo[2,1-f][1][2][5]triazine core structure.
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Side Chain Introduction : The 4-(4-fluoro-2-methyl-1H-indol-5-yloxy) side chain is then coupled to the core.
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Alcohol Formation : A propan-2-ol moiety is introduced at the 6-position of the pyrrolotriazine ring, resulting in the active parent drug, brivanib (BMS-540215).
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Prodrug Esterification : Finally, the secondary alcohol of brivanib is esterified with L-alanine to yield brivanib alaninate.
Caption: Conceptual Synthesis Workflow for Brivanib Alaninate.
Mechanism of Action
Brivanib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the VEGFR-2 and FGFR-1 tyrosine kinases, preventing their phosphorylation and subsequent activation.[1][9] This blockade disrupts the downstream signaling cascades that promote angiogenesis and cell proliferation.[10]
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VEGFR Inhibition : By inhibiting VEGFR-2, brivanib blocks the signaling initiated by VEGF, a key driver of angiogenesis. This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that supply tumors.[6][10]
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FGFR Inhibition : Inhibition of FGFR disrupts the signaling of fibroblast growth factors, which are also implicated in tumor angiogenesis and cell proliferation.[4][11] The dual inhibition of both pathways is thought to overcome potential resistance mechanisms that may arise from targeting only the VEGF pathway.[12]
Caption: Brivanib's Dual Inhibition of VEGFR and FGFR Signaling Pathways.
Quantitative Data
| Parameter | Value | Reference |
| Brivanib (BMS-540215) IC50 vs. VEGFR-2 | 25 nM | [1][13] |
| Brivanib (BMS-540215) Ki vs. VEGFR-2 | 26 nM | [13] |
| Brivanib (BMS-540215) IC50 vs. VEGFR-1 | 380 nM | [1] |
| Brivanib (BMS-540215) IC50 vs. VEGFR-3 | 10 nM | [1] |
| Brivanib (BMS-540215) IC50 vs. FGFR-1 | 148 nM | [1] |
| Brivanib (BMS-540215) IC50 vs. FGFR-2 | 125 nM | [1] |
| Brivanib (BMS-540215) IC50 vs. FGFR-3 | 68 nM | [1] |
| Brivanib IC50 (VEGF-stimulated HUVEC proliferation) | 40 nM | [1] |
| Brivanib IC50 (FGF-stimulated HUVEC proliferation) | 276 nM | [1] |
| Oral Bioavailability of Brivanib | 22-88% (species dependent) | [7] |
| Oral Bioavailability of Brivanib Alaninate | 55-97% (species dependent) | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
A representative protocol for determining the inhibitory activity of brivanib against VEGFR-2 and FGFR-1 kinases is as follows:
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Reaction Mixture Preparation : A reaction mixture is prepared containing the respective kinase (e.g., recombinant human VEGFR-2 or FGFR-1), a suitable substrate (e.g., a synthetic peptide), ATP, and a buffer solution.
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Inhibitor Addition : Brivanib, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
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Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.
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Reaction Termination : The reaction is stopped, often by the addition of a solution that denatures the enzyme.
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Quantification : The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate) or non-radiometric methods like ELISA-based assays or fluorescence polarization.
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IC50 Determination : The concentration of brivanib that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]
Cell-Based Proliferation Assay
The effect of brivanib on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), can be assessed as follows:
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Cell Seeding : HUVECs are seeded in multi-well plates and allowed to attach overnight.
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Serum Starvation : The cells are then typically serum-starved for a period to synchronize their cell cycle and reduce basal proliferation.
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Treatment : The cells are treated with various concentrations of brivanib in the presence of a stimulating growth factor (e.g., VEGF or FGF).
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Incubation : The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
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Proliferation Measurement : Cell proliferation is measured using assays such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.
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IC50 Calculation : The IC50 value, the concentration of brivanib that inhibits 50% of growth factor-stimulated cell proliferation, is calculated from the dose-response curve.
Conclusion
Brivanib alaninate is a rationally designed prodrug that successfully addressed the pharmacokinetic limitations of its active parent compound, brivanib. Its mechanism as a dual inhibitor of VEGFR and FGFR provides a strong basis for its anti-angiogenic and anti-tumor activity. The in-depth understanding of its synthesis, mechanism, and biological activity is crucial for the ongoing research and development of targeted cancer therapies. Although brivanib is no longer in active development, the principles of its design and the knowledge gained from its clinical investigations continue to inform the field of oncology drug discovery.[1]
References
- 1. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 2. massivebio.com [massivebio.com]
- 3. Discovery and validation of biomarkers that respond to treatment with brivanib alaninate, a small-molecule VEGFR-2/FGFR-1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brivanib, A Novel Dual VEGF-R2/bFGF-R Inhibitor | Anticancer Research [ar.iiarjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Brivanib | C19H19FN4O3 | CID 11234052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Brivanib alaninate, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Brivanib, a dual FGF/VEGF inhibitor, is active both 1st and 2nd line against mouse pancreatic neuroendocrine tumors (PNET) developing adaptive/evasive resistance to VEGF inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adooq.com [adooq.com]
- 14. selleckchem.com [selleckchem.com]
